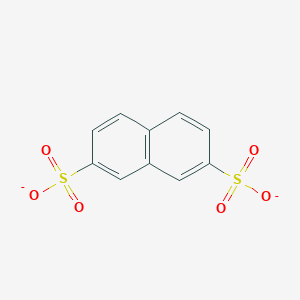
2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide is an organic compound that belongs to the class of benzisoxazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide typically involves the following steps:
Formation of Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.
Acylation Reaction: The benzisoxazole derivative is then subjected to an acylation reaction with 3-ethylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide
- 2-(1,2-benzisoxazol-3-yl)-N-(4-methylphenyl)acetamide
- 2-(1,2-benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide is unique due to the presence of the 3-ethylphenyl group, which may impart specific biological activities and chemical properties that differ from its analogs.
Propriétés
Formule moléculaire |
C17H16N2O2 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-6-5-7-13(10-12)18-17(20)11-15-14-8-3-4-9-16(14)21-19-15/h3-10H,2,11H2,1H3,(H,18,20) |
Clé InChI |
VINAVFXSBPEUNZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


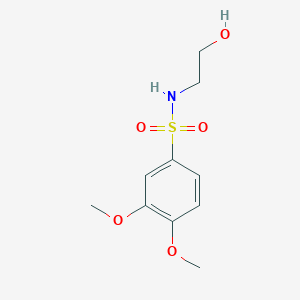
![3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B229829.png)

![N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan](/img/structure/B229833.png)
![2-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229835.png)
![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229837.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229838.png)
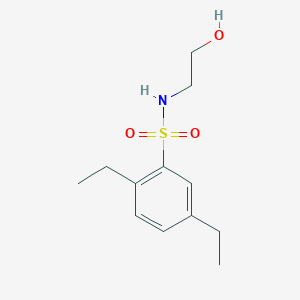
![5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B229842.png)
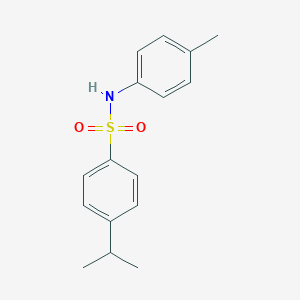
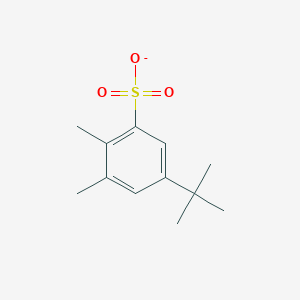
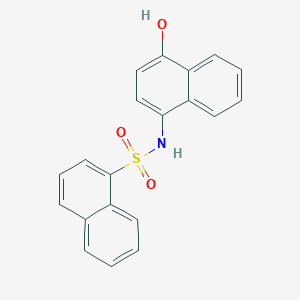
![N-[(4-methoxyphenyl)sulfonyl]tryptophan](/img/structure/B229855.png)
